molecular formula C13H19N2NaO3 B14507003 Sodium 1,2-dimethyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione CAS No. 63990-31-8

Sodium 1,2-dimethyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione

Cat. No.: B14507003
CAS No.: 63990-31-8
M. Wt: 274.29 g/mol
InChI Key: MRBSUGLXODIDFE-UHFFFAOYSA-M
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Description

Sodium 1,2-dimethyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione is a complex organic compound characterized by its unique spiro structure. This compound is part of the diazaspiro family, known for their diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1,2-dimethyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione typically involves a multi-step process. One common method includes the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3). This reaction forms three carbon-carbon bonds in a highly regioselective manner, resulting in the formation of the spiro scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 1,2-dimethyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic conditions, depending on the oxidizing agent used.

    Reduction: Often performed in anhydrous conditions to prevent the decomposition of the reducing agent.

    Substitution: Conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Sodium 1,2-dimethyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Sodium 1,2-dimethyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 1,2-dimethyl-4-propyl-7,9-diazaspiro(4.5)decane-6,8,10-trione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its spiro structure contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

63990-31-8

Molecular Formula

C13H19N2NaO3

Molecular Weight

274.29 g/mol

IUPAC Name

sodium;1,2-dimethyl-4-propyl-7-aza-9-azanidaspiro[4.5]decane-6,8,10-trione

InChI

InChI=1S/C13H20N2O3.Na/c1-4-5-9-6-7(2)8(3)13(9)10(16)14-12(18)15-11(13)17;/h7-9H,4-6H2,1-3H3,(H2,14,15,16,17,18);/q;+1/p-1

InChI Key

MRBSUGLXODIDFE-UHFFFAOYSA-M

Canonical SMILES

CCCC1CC(C(C12C(=O)NC(=O)[N-]C2=O)C)C.[Na+]

Origin of Product

United States

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